molecular formula C19H16N4O2 B4541030 N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4541030
M. Wt: 332.4 g/mol
InChI Key: UHQRRRGXLORRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is 332.12732577 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Receptor Affinity

  • Cannabinoid Receptor Affinity and Molecular Modeling : A study by Silvestri et al. (2008) investigated compounds similar to the one for their affinity to cannabinoid hCB1 and hCB2 receptors. Some compounds displayed selectivity for hCB1, while others showed potential as hCB2 selective ligands. This research highlights the compound's relevance in exploring cannabinoid receptor interactions (Silvestri et al., 2008).

Chemical Synthesis Techniques

  • Heterocyclic System Synthesis : Massa et al. (1990) focused on the synthesis of pyrazolo[4,3-b]pyrrolizine and pyrazolo[4,3-b]pyrrolizine derivatives, providing insight into the chemical synthesis methods for compounds related to the one you're interested in (Massa et al., 1990).

  • Microwave-Assisted Synthesis : Hu et al. (2011) described a microwave-assisted method for synthesizing tetrazolyl pyrazole amides. This approach offers insights into efficient synthesis techniques that could be applicable to related compounds (Hu et al., 2011).

Biological Applications

  • Fluorescent Sensor for Fluoride Anion : Yang et al. (2011) studied a pyrazole-based fluorescent sensor for detecting fluoride anions. This research could be relevant for understanding how similar compounds might be used in sensing and detection applications (Yang et al., 2011).

  • Inhibition of Nitric Oxide Synthase : López Cara et al. (2009) synthesized phenylpyrrole derivatives, including compounds structurally related to the one , to inhibit neural and inducible Nitric Oxide Synthase (nNOS and iNOS). This study provides a perspective on potential therapeutic applications (López Cara et al., 2009).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(20-13-16-9-6-12-25-16)17-14-21-23(15-7-2-1-3-8-15)19(17)22-10-4-5-11-22/h1-12,14H,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQRRRGXLORRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CO3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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